

Commercial Sourcing and Technical Guide for (3R,5R)-Rosuvastatin Lactone-d6

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Compound of Interest

Compound Name: (3R,5R)-Rosuvastatin Lactone-d6

Cat. No.: B13844979

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For researchers, scientists, and professionals in drug development, the procurement of high-quality, isotopically labeled internal standards is a critical step in the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites. This guide provides an in-depth overview of the commercial suppliers of **(3R,5R)-Rosuvastatin Lactone-d6**, a deuterated analog of a Rosuvastatin impurity/metabolite. This document outlines key technical data, a representative experimental protocol for its use, and logical workflows for its application in analytical studies.

Introduction to (3R,5R)-Rosuvastatin Lactone-d6

(3R,5R)-Rosuvastatin Lactone-d6 is the deuterium-labeled form of the (3R,5R) diastereomer of Rosuvastatin Lactone. The lactone is a common impurity and metabolite of Rosuvastatin. The introduction of stable isotopes, such as deuterium (d6), into the molecule allows it to be used as an ideal internal standard (IS) in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer **(3R,5R)-Rosuvastatin Lactone-d6** for research and development purposes. While specific details such as purity and isotopic enrichment often

require direct inquiry or are provided on the lot-specific Certificate of Analysis (CoA), the following table summarizes the publicly available information from prominent vendors.

Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Available Quantities
Santa Cruz Biotechnology, Inc.	sc-215570	C ₂₂ H ₂₀ D ₆ F N ₃ O ₅ S	469.56	Please Inquire	Please Inquire	Please Inquire
Simson Pharma Limited	R060045	C ₂₂ H ₂₀ D ₆ F N ₃ O ₅ S	469.56	Please Inquire	Please Inquire	Custom Synthesis
VIVAN Life Sciences	VLCS-01491	C ₂₂ H ₂₀ D ₆ F N ₃ O ₅ S	469.56	Please Inquire	Please Inquire	Please Inquire
Toronto Research Chemicals	R700552	C ₂₂ H ₂₀ D ₆ F N ₃ O ₅ S	469.56	Please Inquire	Please Inquire	Please Inquire

Note: The information in this table is based on data available from supplier websites and may be subject to change. It is highly recommended to contact the suppliers directly for the most current product specifications and a lot-specific Certificate of Analysis.

Experimental Protocols: Application as an Internal Standard

While specific experimental conditions will vary depending on the matrix (e.g., plasma, urine) and the analytical instrumentation, the following provides a detailed, representative methodology for the use of **(3R,5R)-Rosuvastatin Lactone-d6** as an internal standard for the quantification of (3R,5R)-Rosuvastatin Lactone using LC-MS/MS.

Objective:

To quantify the concentration of (3R,5R)-Rosuvastatin Lactone in a biological matrix using a validated LC-MS/MS method with **(3R,5R)-Rosuvastatin Lactone-d6** as an internal standard.

Materials:

- (3R,5R)-Rosuvastatin Lactone (analyte)
- **(3R,5R)-Rosuvastatin Lactone-d6** (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma)
- Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Methodology:

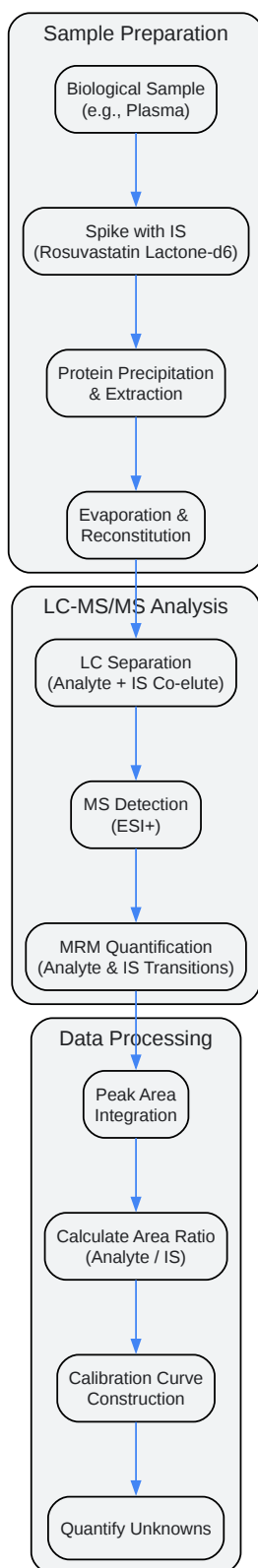
- Preparation of Stock and Working Solutions:
 - Prepare a 1 mg/mL stock solution of both the analyte and the internal standard (IS) in methanol.
 - From these stock solutions, prepare a series of working solutions for the calibration curve by serial dilution.
 - Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
- Sample Preparation (Protein Precipitation Method):
 - To 100 µL of the biological matrix sample (or calibration standard/quality control sample), add 20 µL of the IS working solution.
 - Vortex briefly to mix.
 - Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient to ensure separation from matrix components.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - (3R,5R)-Rosuvastatin Lactone: Determine the precursor ion $[M+H]^+$ and a suitable product ion.
 - **(3R,5R)-Rosuvastatin Lactone-d6**: Determine the precursor ion $[M+H]^+$ (which will be +6 Da higher than the analyte) and a corresponding product ion.

- Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the IS.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

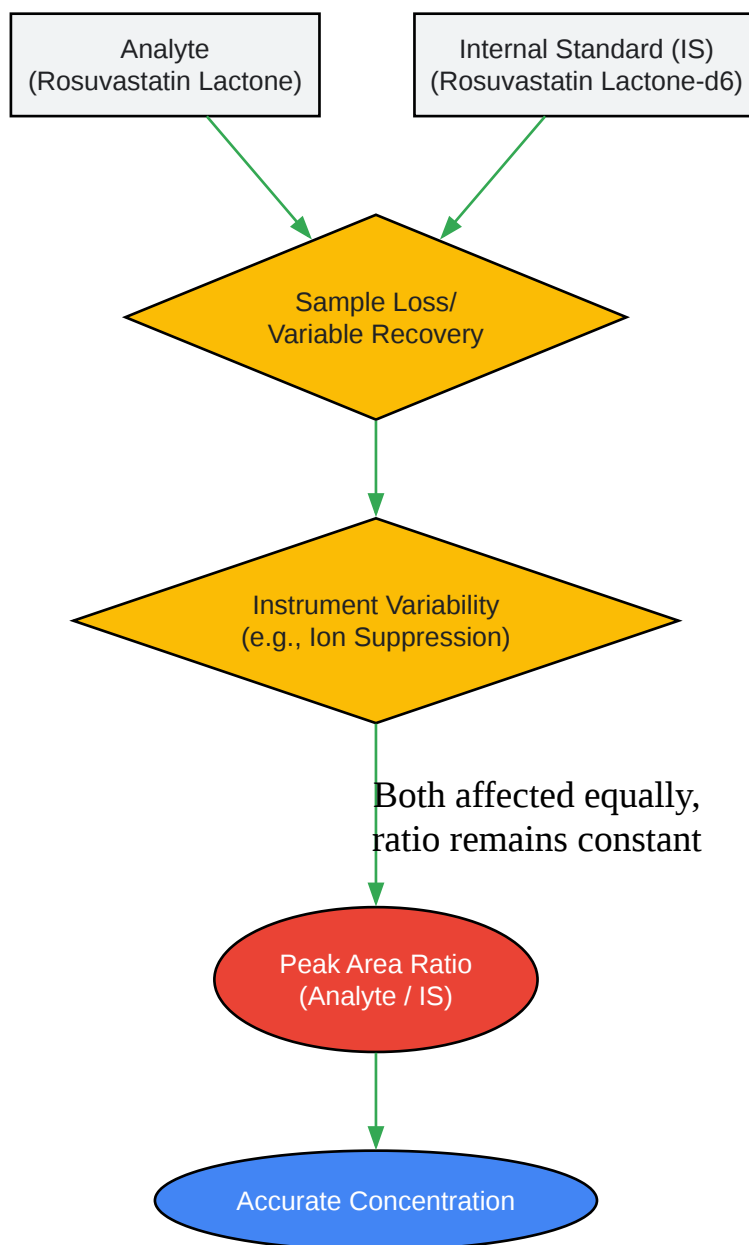
Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.



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Caption: Experimental workflow for LC-MS/MS quantification.



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Caption: Logic of internal standard correction.

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